molecular formula C13H12O B3025325 2-Benzylphenol CAS No. 28994-41-4

2-Benzylphenol

Cat. No. B3025325
CAS RN: 28994-41-4
M. Wt: 184.23 g/mol
InChI Key: CDMGNVWZXRKJNS-UHFFFAOYSA-N
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Description

2-Benzylphenol is a chemical compound that is part of the phenol family, characterized by a benzyl group attached to a phenol moiety. It serves as a building block in organic synthesis and can be found in various chemical reactions and structures. The compound's properties and reactivity make it a versatile intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to this compound involves various catalytic processes and coupling reactions. For instance, the synthesis of 2-(polyfluoroaryl)benzofurans involves a copper(I)-catalyzed tandem reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene, indicating that halogenated phenols can undergo catalytic transformations to yield heterocyclic compounds . Similarly, palladium-catalyzed oxidative carbonylation of 2-arylphenols through C-H bond activation suggests that this compound could potentially be used in similar reactions to obtain benzopyranone derivatives . Additionally, the synthesis of 2-arylbenzo[b]thiophenes from benzo[b]thiophene cores through nucleophilic substitution and Heck-type coupling could be extrapolated to the synthesis of benzylphenol derivatives .

Molecular Structure Analysis

The molecular structure of this compound derivatives can be quite planar, as seen in the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which are structurally characterized by single-crystal X-ray analysis and exhibit a planar structure packed in a herringbone arrangement . This suggests that this compound and its derivatives can adopt conformations that are favorable for solid-state packing.

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its phenolic and benzyl components. For example, the synthesis of polymers containing 2H-benzimidazol-2-one moieties through N-C coupling reactions indicates that phenolic compounds can be used in polymerization reactions . The controllable synthesis of benzomorpholine derivatives from 2-aminophenols and 4-vinylphenols using molecular oxygen as the terminal oxidant demonstrates the versatility of phenolic compounds in oxidative coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be quite diverse. Vibrational spectra analysis of this compound shows that it can exhibit conformational isomerism, which affects its spectroscopic properties . The synthesis of 1,2-bis(pentaphenylphenyl)benzene and its derivatives, and the study of their dynamic NMR properties, provide insights into the conformational dynamics and stability of phenolic derivatives . Furthermore, the selective synthesis of phenols from aryl halides using Pd-catalyzed reactions suggests that this compound could be synthesized from corresponding aryl halides under suitable conditions .

Scientific Research Applications

Cesium Extraction and Supramolecular Assemblies

2-Benzylphenol has shown significant efficiency and selectivity in the extraction of cesium. The studies on its structures, specifically the cesium and potassium 2-benzylphenolate structures, revealed that this compound ligates the cation via its phenolic oxygen atom and the benzyl ring. This ability to form supramolecular assemblies makes it a valuable agent in the extraction and recognition processes involving cesium (Bryan et al., 1999).

Conformational Isomerism

The compound plays a role in understanding the conformational isomerism in calixarene building blocks. Through scaled quantum mechanics, it's demonstrated that this compound can exist in multiple conformations, influencing the IR spectral properties of these molecules. This has implications in understanding and designing molecular structures in organic chemistry (Katsyuba et al., 2003).

Synthesis of Bifemelane Hydrochloride Analogs

This compound is a key intermediate in synthesizing analogs of Bifemelane Hydrochloride, a compound used in neurodegenerative disease treatment. The optimization of its synthesis process has improved yields, contributing to more efficient production of these medically relevant compounds (Jian, 2005).

Environmental Remediation

The compound has been studied for its interactions with Ferrate(VI) in the removal of pollutants like phenols from water. Research indicates that the presence of benzyl groups enhances the reactivity of phenolic compounds with Ferrate(VI), leading to the degradation of these pollutants, which is critical in water treatment technologies (Chen et al., 2019).

Benzo[b]thiophene Synthesis

This compound is involved in the synthesis of 2-arylbenzo[b]thiophenes, which are important due to their applications as selective estrogen receptor modulators. This demonstrates its role in pharmaceutical synthesis and the development of therapeutic agents (David et al., 2005).

Safety and Hazards

According to the safety data sheet, 2-Benzylphenol is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and a specific target organ toxicant following single exposure (Category 3, Respiratory system). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

2-Benzylphenol is an organic compound with the molecular formula C13H12O

Mode of Action

Phenolic compounds, in general, are known to interact with biological systems through hydrogen bonding and hydrophobic interactions . They can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes and pathways.

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, often acting as antioxidants and neutralizing harmful free radicals . They can also interfere with signaling pathways, affecting cellular function and communication.

Pharmacokinetics

It’s known that the compound is a solid at room temperature, with a melting point of 49-51°c and a boiling point of 312°c . It is soluble in methanol , which suggests it could be absorbed in the body when ingested or administered in a suitable solvent.

Action Environment

The action of this compound, like other chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other compounds or substances. For example, the solubility of this compound in different solvents can affect its bioavailability and therefore its efficacy . Its stability could also be affected by factors such as light, heat, and storage conditions.

Biochemical Analysis

Biochemical Properties

2-Benzylphenol plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of genes involved in oxidative stress response and inflammation. This compound can also interfere with cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, it can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can modulate the expression of genes involved in various cellular processes, such as oxidative stress response and inflammation, by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are often observed in in vitro studies using cultured cells, as well as in in vivo studies using animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can exhibit toxic effects. For example, high doses of this compound have been associated with liver toxicity, oxidative stress, and inflammation in animal models. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I metabolism, this compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo phase II metabolism, involving conjugation reactions with glucuronic acid, sulfate, or glutathione, to form more water-soluble compounds that can be excreted from the body. The interaction of this compound with these metabolic enzymes can affect metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, such as albumin and other carrier proteins, which facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues and organs can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of this compound to specific compartments is often mediated by targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or modifications, such as phosphorylation, can direct this compound to the nucleus or mitochondria, where it can exert its effects on cellular processes .

properties

IUPAC Name

2-benzylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMGNVWZXRKJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067428
Record name Phenol, 2-(phenylmethyl)-
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Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid or crystals; mp = 20.2-20.9 deg C; [Merck Index] Light brown crystalline solid; mp = 50-54 deg C; [Alfa Aesar MSDS]
Record name o-Benzylphenol
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CAS RN

28994-41-4, 1322-51-6
Record name 2-Benzylphenol
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Record name Benzylphenol
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Record name Phenol, 2-(phenylmethyl)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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